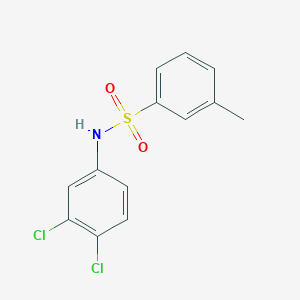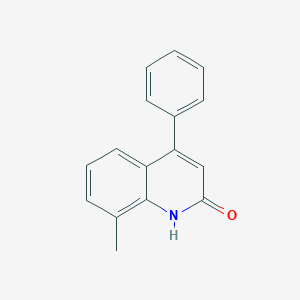
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dichlorophenyl group and a methyl group. Sulfonamides are known for their diverse applications in various fields, including medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products. The final product is typically isolated by filtration and dried under reduced pressure.
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of essential metabolites. The pathways involved include the inhibition of folate synthesis, which is crucial for DNA replication and cell division.
類似化合物との比較
Similar Compounds
Propanil: N-(3,4-dichlorophenyl)propanamide, used as a herbicide.
Diuron: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, used as an algicide and herbicide.
Swep: Methyl-N-(3,4-dichlorophenyl)-carbamate, used as a herbicide.
Uniqueness
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike propanil and diuron, which are primarily used in agriculture, this compound has broader applications in scientific research and potential therapeutic uses.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-3-2-4-11(7-9)19(17,18)16-10-5-6-12(14)13(15)8-10/h2-8,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFLANLYZDHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)
![5-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-furamide](/img/structure/B492495.png)
![3,4,5-triethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492496.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea](/img/structure/B492497.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492499.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea](/img/structure/B492500.png)
![N-(4-methoxyphenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492501.png)
![3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA](/img/structure/B492503.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492508.png)
![N-(3-chlorophenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492509.png)
![N-(4-methoxyphenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492510.png)
![N-(4-methoxyphenyl)-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492511.png)
![N-phenyl-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492512.png)

